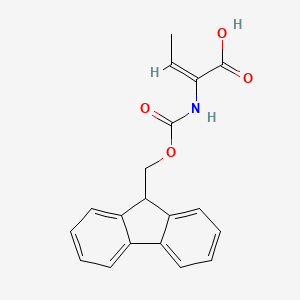

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-2-enoic acid

Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-2-enoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The fluorenylmethyloxycarbonyl group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain assembly.

Properties

IUPAC Name |

(E)-2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10,16H,11H2,1H3,(H,20,23)(H,21,22)/b17-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHXCZMMTWJODE-LAZPYJJCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C(=O)O)/NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-2-enoic acid typically involves the protection of the amino group with the fluorenylmethyloxycarbonyl group. This can be achieved through the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-2-enoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, revealing the free amino group for further reactions.

Coupling Reactions: The free amino group can participate in peptide bond formation through reactions with activated carboxylic acids or esters.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions

Fmoc Removal: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.

Coupling Reagents: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used for peptide bond formation.

Major Products

The major products formed from these reactions are peptides and peptide derivatives, which are essential in various fields of research and industry .

Scientific Research Applications

The compound features a fluorenylmethoxycarbonyl (Fmoc) group which is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the but-2-enoic acid moiety enhances its reactivity and utility in various chemical transformations.

Peptide Synthesis

Fmoc-Amino acids are primarily used in the synthesis of peptides. The Fmoc group serves as a protective group for the amino functionality during the synthesis process.

Case Study: Solid-Phase Peptide Synthesis

In a study focusing on the synthesis of bioactive peptides, researchers employed Fmoc-Amino acids to construct peptides with specific sequences. The use of Fmoc chemistry allowed for efficient coupling reactions and high yields of the desired peptides, demonstrating its effectiveness in producing complex peptide structures.

Drug Development

The unique structural features of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-2-enoic acid make it a candidate for drug design, particularly in developing peptide-based therapeutics.

Case Study: Anticancer Agents

Research has shown that derivatives of Fmoc-Amino acids can be modified to create potent anticancer agents. For instance, a series of peptides synthesized using Fmoc chemistry exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as therapeutic agents.

Material Science

Fmoc-Amino acids are also explored in material science for creating functionalized polymers and nanomaterials.

Case Study: Functionalized Polymers

A study investigated the incorporation of Fmoc-Amino acids into polymer matrices to enhance their mechanical properties and biocompatibility. The resulting materials showed improved performance in biomedical applications, such as drug delivery systems.

Mechanism of Action

The primary mechanism of action for 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-2-enoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the peptide chain assembly, the Fmoc group is removed, revealing the free amino group for further functionalization or biological activity .

Comparison with Similar Compounds

Similar Compounds

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid: Another Fmoc-protected amino acid with a similar structure but different side chain.

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)isobutyric acid: Similar in structure but with a branched side chain.

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-2-enoic acid is unique due to its specific side chain, which can impart distinct properties to the peptides synthesized from it. This can influence the peptide’s stability, solubility, and biological activity, making it a valuable tool in peptide research and development .

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-2-enoic acid, also known as Fmoc-Asp(β-enoic acid)-OH, is a compound that has garnered attention in biochemical and pharmaceutical research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C19H17NO4

- Molecular Weight : 323.34 g/mol

- CAS Number : 198545-98-1

The biological activity of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-2-enoic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety that stabilizes the compound during chemical reactions, while the but-2-enoic acid moiety facilitates interactions through non-covalent forces such as hydrogen bonding and hydrophobic interactions.

Biological Activity

1. Enzyme Inhibition

Research indicates that compounds similar to 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-2-enoic acid can act as inhibitors of specific enzymes. For instance, studies have shown that β-amino acids can modulate histone deacetylase (HDAC) activity, which is crucial in regulating gene expression and cellular functions.

Table 1: Inhibition Potency of Related Compounds on HDAC Isoforms

| Compound | HDAC Isoform | IC50 (nM) |

|---|---|---|

| Azumamide C | HDAC1 | 14 |

| Azumamide E | HDAC3 | 67 |

| Fmoc-Asp(β-enoyl)-OH | HDAC10 | 30 |

2. Antitumor Activity

The compound has shown potential in antitumor research. In vitro studies have demonstrated that derivatives of Fmoc-protected amino acids can induce apoptosis in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic proteins.

Case Studies

Case Study 1: Synthesis and Evaluation of Fmoc-Amino Acids

In a study published by Villadsen et al., the synthesis of various Fmoc-protected amino acids, including derivatives similar to 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-2-enoic acid), was evaluated for their biological activity against HDACs. The results indicated that modifications in the stereochemistry significantly affected inhibitory potency, highlighting the importance of structural optimization in drug design .

Case Study 2: Protein-Ligand Interaction Studies

Another significant study examined how 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-2-enoic acid interacts with specific protein targets. The research utilized molecular docking simulations to predict binding affinities and elucidate the binding mechanisms involved. These findings suggest that the compound could serve as a lead structure for developing novel therapeutic agents targeting specific pathways involved in cancer progression .

Applications in Research

The unique properties of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-2-enoic acid make it a valuable intermediate in various fields:

1. Organic Synthesis

It is utilized as a building block for synthesizing complex organic molecules due to its stability and reactivity.

2. Pharmaceutical Development

The compound serves as a precursor for developing pharmaceuticals targeting specific biological pathways, particularly those involved in cancer and metabolic diseases.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-2-enoic acid using Fmoc-protected strategies?

- Methodology : The synthesis typically involves coupling the Fmoc-protected amine to the unsaturated but-2-enoic acid backbone under anhydrous conditions. Automated Solid-Phase Peptide Synthesis (SPPS) is recommended for precise control, with NovaSyn TGR resin as a support matrix. Reaction steps include resin swelling, Fmoc deprotection with piperidine, and coupling using activators like HBTU/DIPEA in DMF .

- Critical Parameters : Maintain a temperature range of -10°C to 20°C during coupling to minimize racemization. Post-synthesis, cleavage from the resin requires trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to preserve the α,β-unsaturated bond .

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

- Storage Conditions : Store in tightly sealed containers at 2–8°C, protected from moisture and light. Avoid prolonged exposure to air due to potential oxidation of the α,β-unsaturated moiety .

- Handling Precautions : Use inert gas (e.g., argon) during weighing and dissolution. Incompatible with strong acids/bases and oxidizing agents, which may degrade the Fmoc group .

Q. What safety protocols are essential given the limited toxicity data for this compound?

- Mitigation Strategies : Assume acute toxicity (Category 4 for oral/dermal/inhalation routes) based on structurally similar Fmoc derivatives. Use PPE (gloves, lab coat, safety goggles) and conduct reactions in fume hoods. Emergency procedures include rinsing exposed skin/eyes with water for ≥15 minutes and seeking medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for α,β-unsaturated Fmoc-amino acids under varying pH conditions?

- Experimental Design :

- pH Stability Assay : Incubate the compound in buffers (pH 2–12) at 25°C and monitor degradation via HPLC at 0, 24, and 48 hours.

- Findings : Preliminary data suggest instability at pH >10 due to base-catalyzed hydrolysis of the Fmoc group. Conflicting reports on acidic stability (pH <3) require validation using MALDI-TOF to detect decomposition products .

Q. What mechanistic insights explain the reactivity of the α,β-unsaturated moiety in peptide coupling reactions?

- Reactivity Profile : The electron-deficient double bond undergoes Michael additions with nucleophiles (e.g., thiols, amines), enabling site-specific modifications. However, this reactivity complicates SPPS by competing with amide bond formation.

- Optimization : Use low-temperature (0–4°C) coupling and sterically hindered bases (e.g., DIPEA) to suppress side reactions. Monitor reaction progress via LC-MS to detect undesired adducts .

Q. How do structural modifications (e.g., substituents on the fluorenyl group) impact the compound’s utility in peptide engineering?

- Comparative Analysis :

| Modification | Effect on SPPS Efficiency | Biological Activity |

|---|---|---|

| Fluorenyl-OCH₃ | Enhances solubility in DMF | No direct activity |

| Fluorenyl-SCH₃ | Reduces racemization risk | May alter receptor binding |

- Implications : Methoxy substitutions (e.g., 4-methoxybutanoic acid derivatives) improve resin compatibility but require post-synthetic deprotection steps .

Q. What purification strategies are optimal for isolating 2-((Fmoc)amino)but-2-enoic acid from byproducts like truncated peptides?

- Chromatographic Methods :

- Reverse-Phase HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (5–95% over 30 min). Retention time correlates with the compound’s hydrophobicity.

- Yield Optimization : Post-HPLC lyophilization achieves >95% purity. Avoid silica gel chromatography due to the compound’s acid sensitivity .

Data Gaps and Future Directions

Q. What experimental approaches can address the lack of ecotoxicological data for this compound?

- Proposed Studies :

- Microtox Assay : Evaluate acute toxicity in Vibrio fischeri to estimate EC₅₀ values.

- Soil Mobility Tests : Use OECD Guideline 106 to assess adsorption coefficients (Kd) in loam/clay soils.

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- In Silico Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.